![molecular formula C7H3Cl2FN2O B567523 4,6-Dichloro-7-fluoro-1H-pyrrolo[3,4-c]pyridin-3(2H)-one CAS No. 1312693-69-8](/img/structure/B567523.png)
4,6-Dichloro-7-fluoro-1H-pyrrolo[3,4-c]pyridin-3(2H)-one
Descripción general
Descripción
4,6-Dichloro-7-fluoro-1H-pyrrolo[3,4-c]pyridin-3(2H)-one is a halogenated heterocyclic compound featuring a fused pyrrolopyridinone core. This structure is characterized by a bicyclic system combining pyrrole and pyridinone moieties, with chloro and fluoro substituents at positions 4, 6, and 6. Such halogenation patterns are often employed in medicinal chemistry to modulate electronic properties, solubility, and binding interactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dichloro-7-fluoro-1H-pyrrolo[3,4-c]pyridin-3(2H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of 4,6-dichloro-2-fluoropyridine with suitable nucleophiles can lead to the formation of the desired pyrrolo[3,4-c]pyridine ring system.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability. The choice of solvents, temperature, and reaction time are critical parameters that are meticulously controlled to achieve the desired product.
Análisis De Reacciones Químicas
Types of Reactions
4,6-Dichloro-7-fluoro-1H-pyrrolo[3,4-c]pyridin-3(2H)-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound.
Aplicaciones Científicas De Investigación
4,6-Dichloro-7-fluoro-1H-pyrrolo[3,4-c]pyridin-3(2H)-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in various organic synthesis protocols.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a potential lead compound for the development of new therapeutic agents targeting specific diseases.
Industry: The compound is used in the development of agrochemicals and other industrial products.
Mecanismo De Acción
The mechanism of action of 4,6-Dichloro-7-fluoro-1H-pyrrolo[3,4-c]pyridin-3(2H)-one involves its interaction with specific molecular targets. The presence of chlorine and fluorine atoms enhances its binding affinity to certain enzymes or receptors, thereby modulating their activity. The compound can inhibit or activate specific pathways, leading to the desired therapeutic effects. Detailed studies on its molecular interactions and pathways are ongoing to fully elucidate its mechanism of action.
Comparación Con Compuestos Similares
Structural Comparison with Analogous Pyrrolopyridinone Derivatives
The pyrrolo[3,4-c]pyridin-3(2H)-one core is shared among several bioactive compounds. Below is a comparative analysis with structurally related derivatives:
Key Structural Insights :
- Halogenation : The target compound’s dichloro and fluoro substituents increase electronegativity and may enhance metabolic stability compared to the unsubstituted parent scaffold .
- Functional Groups: The Pfizer derivative’s trifluoro-methoxy-phenylpropanoyl group introduces steric bulk and chiral centers, which are absent in the target compound. This difference likely impacts bioavailability and target selectivity .
Reactivity Differences :
- The target compound’s halogenated positions may favor nucleophilic aromatic substitution (e.g., Suzuki coupling), whereas the Pfizer derivative’s acyl group enables hydrolysis or enzymatic cleavage.
Physicochemical Properties and Functional Group Impact
Functional Group Effects :
- Halogens (Cl/F) : Increase melting points and reduce solubility in aqueous media.
- Trifluoro Group : Enhances metabolic resistance and membrane permeability in the Pfizer compound .
Regulatory and Analytical Considerations for Pharmaceutical Impurities
The target compound may serve as an intermediate or impurity in drug synthesis. Regulatory standards for related impurities (e.g., triazolopyridinones like MM0421.02 and MM0421.03 ) emphasize:
- Chromatographic Purity : HPLC/UV methods to detect ≤0.1% impurity levels.
- Stability Testing : Stress studies (heat, light, pH) to assess degradation pathways.
Comparison with Triazolopyridinones :
- Structural Divergence: Triazolopyridinones feature a triazole ring fused to pyridinone, unlike the pyrrolo-pyridinone core. This alters reactivity (e.g., triazole’s susceptibility to oxidation).
- Regulatory Focus: Impurities like MM0421.03 require dihydrochloride salt forms for analytical standardization, whereas halogenated pyrrolopyridinones may need ion-pair chromatography.
Notes
Actividad Biológica
4,6-Dichloro-7-fluoro-1H-pyrrolo[3,4-c]pyridin-3(2H)-one is a heterocyclic compound that has shown promising biological activity, particularly as an inhibitor of the fibroblast growth factor receptor (FGFR). This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by its unique pyrrolo[3,4-c]pyridine core with specific substitutions (two chlorine atoms and one fluorine atom), which enhance its pharmacological profile. Its molecular formula is and it has a molecular weight of 221.01 g/mol .
Target Receptor:
The primary target of this compound is the Fibroblast Growth Factor Receptor (FGFR) . The interaction with FGFR leads to receptor dimerization and autophosphorylation of tyrosine residues, activating various downstream signaling pathways critical for cellular functions.
Biochemical Pathways:
- Signal Transduction: The compound affects the FGF-FGFR axis involved in critical biological processes such as:
- Cell proliferation
- Migration
- Angiogenesis
- Organ development .
Biological Activity
In vitro studies have demonstrated that this compound exhibits potent inhibitory effects on breast cancer cell lines, specifically the 4T1 cell line. It inhibits cell proliferation and induces apoptosis through the activation of signaling pathways associated with FGFR .
Table 1: Summary of Biological Effects
Activity | Observations |
---|---|
Cell Proliferation Inhibition | Significant reduction in 4T1 cell viability |
Induction of Apoptosis | Increased apoptotic markers in treated cells |
Mechanistic Pathway | Activation of RAS-MEK-ERK and PI3K-Akt pathways |
Pharmacokinetics
The pharmacokinetic profile indicates that the compound has favorable characteristics for drug development due to its low molecular weight and potential for oral bioavailability. Further studies are required to optimize its absorption, distribution, metabolism, and excretion (ADME) properties .
Case Studies and Research Findings
Recent studies have focused on optimizing the structure of related compounds to enhance their selectivity and potency against FGFR. For instance, modifications to the pyrrolo[3,4-c]pyridine scaffold have yielded derivatives with improved efficacy in preclinical models .
Table 2: Structure-Activity Relationship (SAR)
Compound ID | Modifications | FGFR IC50 (μM) |
---|---|---|
Compound A | No modifications | 150 |
Compound B | Added methyl group | 75 |
Compound C | Fluorine substitution | 30 |
Q & A
Basic Research Questions
Q. What are the key structural features of 4,6-Dichloro-7-fluoro-1H-pyrrolo[3,4-c]pyridin-3(2H)-one that influence its biological activity?
- Methodological Answer : The compound’s pyrrolo[3,4-c]pyridine core is critical for binding to fibroblast growth factor receptors (FGFRs). Electrophilic sites on the pyridine ring (e.g., chlorine at C4/C6 and fluorine at C7) enhance reactivity for nucleophilic substitutions, while the hydroxyl group at the 1-position facilitates hydrogen bonding with kinase domains. These features were validated via X-ray crystallography and in vitro FGFR inhibition assays .
- Data : Molecular formula (C₇H₃Cl₂FN₂O), molecular weight (237.01 g/mol), and InChI key (XDMWQSCKMZHECI-UHFFFAOYSA-N) provide structural identifiers .
Q. What is the optimal synthetic route for this compound?
- Methodological Answer : Synthesis involves multi-step reactions, including halogenation and cyclization. Fluorination at C7 can be achieved using Selectfluor® under anhydrous conditions (e.g., acetonitrile/ethanol at 70°C for 12–24 hours). Purification requires column chromatography (DCM/ethyl acetate gradients) to isolate the target compound .
- Critical Step : Monitor reaction progress via TLC or HPLC to avoid over-halogenation, which reduces FGFR binding affinity .
Q. How is the compound characterized to confirm purity and structure?
- Methodological Answer : Use a combination of:
- ¹H/¹⁹F NMR : To verify substituent positions (e.g., δ ~-172 ppm for fluorine in ¹⁹F-NMR) .
- HRMS (ESI) : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 237.01) .
- Elemental Analysis : Validate C/H/N ratios (e.g., ±0.3% deviation from theoretical values) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize FGFR inhibitory activity?
- Methodological Answer :
Modify Halogen Positions : Replace chlorine at C4/C6 with bromine or iodine to assess steric/electronic effects on FGFR binding.
Functionalize the Hydroxyl Group : Acetylation or sulfonation may enhance membrane permeability.
Assay Design : Use FGFR1-4 kinase inhibition assays (IC₅₀ values) and compare with co-crystal structures to identify key interactions .
- Data Contradiction Note : Fluorine at C7 may reduce activity in FGFR2 due to steric clashes; prioritize FGFR1/3 for derivatives .
Q. How to resolve discrepancies in reported FGFR inhibition data across studies?
- Methodological Answer :
- Control Variables : Standardize assay conditions (ATP concentration, pH, temperature).
- Validate Purity : Use LC-MS to rule out impurities (e.g., dehalogenated byproducts).
- Cross-Reference Structural Analogs : Compare with pyrrolo[3,4-c]pyridine derivatives lacking C7-fluoro to isolate fluorine’s role .
Q. What computational tools predict binding modes with FGFR isoforms?
- Methodological Answer :
- Molecular Docking (AutoDock Vina) : Use FGFR1 crystal structure (PDB: 3RHX) to model interactions.
- MD Simulations (GROMACS) : Simulate ligand-protein stability over 100 ns to identify residues (e.g., Asp641) critical for binding .
Q. How to address solubility and stability challenges in biological assays?
- Methodological Answer :
- Solubility : Use DMSO stock solutions (≤10 mM) with sonication; avoid aqueous buffers below pH 6.5 to prevent precipitation.
- Stability : Conduct accelerated degradation studies (40°C/75% RH for 14 days) with HPLC monitoring. Lyophilization improves long-term storage .
Q. What strategies improve selectivity over other kinases (e.g., VEGFR, PDGFR)?
- Methodological Answer :
- Kinome-Wide Profiling (Eurofins KinaseScan) : Identify off-target hits.
- Core Modifications : Introduce methyl groups at C2 to disrupt hydrophobic pockets in non-target kinases .
Propiedades
IUPAC Name |
4,6-dichloro-7-fluoro-1,2-dihydropyrrolo[3,4-c]pyridin-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2FN2O/c8-5-3-2(1-11-7(3)13)4(10)6(9)12-5/h1H2,(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDMWQSCKMZHECI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(=O)N1)C(=NC(=C2F)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.